

Spectroscopic Profile of 2,4-Dimethylbenzyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dimethylbenzyl chloride**

Cat. No.: **B1294489**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dimethylbenzyl chloride** (CAS No. 824-55-5), a key intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental protocols, and a logical workflow for analysis.

Mass Spectrometry

Mass spectrometry of **2,4-Dimethylbenzyl chloride** is typically performed using electron ionization (EI). The resulting mass spectrum is characterized by a prominent molecular ion peak and a specific fragmentation pattern that aids in structural elucidation.

Table 1: Mass Spectrometry Data for **2,4-Dimethylbenzyl Chloride**

Parameter	Value	Source
Molecular Formula	C ₉ H ₁₁ Cl	[1]
Molecular Weight	154.64 g/mol	[1]
Ionization Mode	Electron Ionization (EI)	[2]
m/z of Top Peak	119	[1]

The base peak at m/z 119 corresponds to the loss of a chlorine radical, forming the stable 2,4-dimethylbenzyl cation.

Infrared (IR) Spectroscopy

The infrared spectrum of **2,4-Dimethylbenzyl chloride** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The spectrum provides key information about the aromatic ring, alkyl substituents, and the chloromethyl group.

Table 2: Infrared (IR) Spectroscopy Peak Table for **2,4-Dimethylbenzyl Chloride**

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3000-2850	C-H stretch (aromatic and alkyl)	Strong
~1615, 1505	C=C stretch (aromatic ring)	Medium
~1450	CH ₂ bend (scissoring)	Medium
~815	C-H out-of-plane bend (aromatic)	Strong
~680	C-Cl stretch	Medium

Note: The IR spectrum for **2,4-Dimethylbenzyl chloride** is available on the NIST WebBook.[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of **2,4-Dimethylbenzyl chloride**, providing information on the chemical environment of each proton and carbon atom.

Note: As of the latest update, publicly available, peer-reviewed ¹H and ¹³C NMR datasets with complete peak assignments for **2,4-Dimethylbenzyl chloride** are limited. The following tables are based on predicted values and data from analogous compounds. Experimental verification is recommended.

Table 3: Predicted ¹H NMR Spectral Data for **2,4-Dimethylbenzyl Chloride** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.2-7.0	m	3H	Aromatic protons (H-3, H-5, H-6)
~4.5	s	2H	Methylene protons (-CH ₂ Cl)
~2.3	s	3H	Methyl protons (C4-CH ₃)
~2.2	s	3H	Methyl protons (C2-CH ₃)

Table 4: Predicted ¹³C NMR Spectral Data for **2,4-Dimethylbenzyl Chloride** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~138	Aromatic C (quaternary, C-2 or C-4)
~137	Aromatic C (quaternary, C-1)
~136	Aromatic C (quaternary, C-4 or C-2)
~131	Aromatic CH (C-6)
~129	Aromatic CH (C-5)
~127	Aromatic CH (C-3)
~46	Methylene C (-CH ₂ Cl)
~21	Methyl C (C4-CH ₃)
~19	Methyl C (C2-CH ₃)

Experimental Protocols

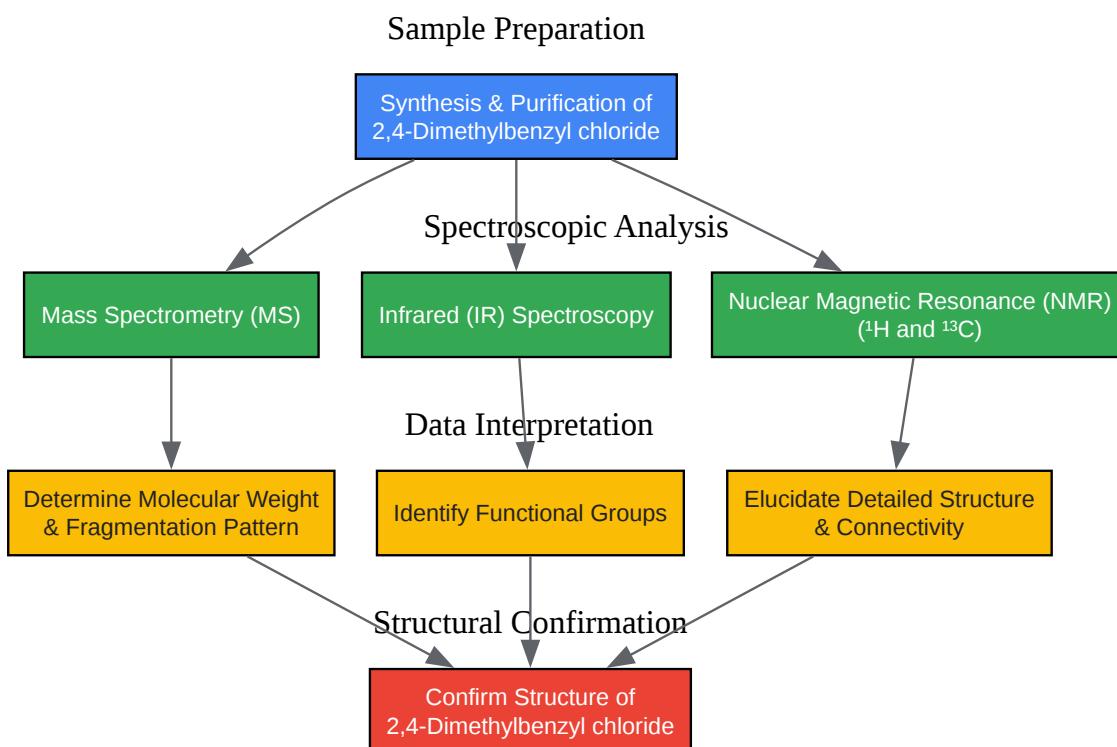
The following are generalized protocols for obtaining the spectroscopic data presented. Instrument parameters should be optimized for the specific equipment used.

Mass Spectrometry (Electron Ionization)

- Sample Preparation: Dissolve a small amount of **2,4-Dimethylbenzyl chloride** in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.
- Ionization: Subject the sample to a beam of electrons (typically 70 eV) in the ion source.
- Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
- Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Blank Measurement: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small drop of neat **2,4-Dimethylbenzyl chloride** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Data Processing: Perform a background correction on the acquired spectrum.


Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Dimethylbenzyl chloride** in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- ^1H NMR Acquisition: Acquire the proton spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

- ^{13}C NMR Acquisition: Acquire the carbon spectrum, typically with proton decoupling, using optimized parameters for signal-to-noise.
- Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale to the TMS signal.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2,4-Dimethylbenzyl chloride**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dimethylbenzyl chloride | C9H11Cl | CID 69989 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethylbenzyl chloride [webbook.nist.gov]
- 3. 2,4-Dimethylbenzyl chloride [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dimethylbenzyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294489#2-4-dimethylbenzyl-chloride-spectroscopy-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com